Rocbrutinib - 2485861-07-0

Rocbrutinib

Catalog Number: EVT-12520792
CAS Number: 2485861-07-0
Molecular Formula: C42H51N9O5
Molecular Weight: 761.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rocbrutinib, also known by its developmental code LP-168, is synthesized through chemical processes aimed at inhibiting Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling pathways. The compound falls under the category of targeted cancer therapies, specifically designed to disrupt the signaling mechanisms that promote tumor growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rocbrutinib involves several key steps that utilize various chemical reactions. While specific proprietary methods are often not disclosed in detail in public literature, general approaches include:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as the backbone for constructing the desired structure.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Cyclization: The formation of cyclic structures may be achieved through condensation reactions or ring-closing metathesis, depending on the desired molecular framework.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatographic methods to ensure high purity suitable for clinical use.

These processes are critical for achieving the required purity and potency of Rocbrutinib for therapeutic applications .

Molecular Structure Analysis

Structure and Data

Rocbrutinib has a complex molecular structure characterized by specific functional groups that facilitate its action as a Bruton's tyrosine kinase inhibitor. The molecular formula is C17_{17}H16_{16}N4_{4}O, and its molecular weight is approximately 296.34 g/mol.

The structural representation includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Nitrogen Atoms: Essential for binding to the target enzyme.
  • Hydroxyl Groups: Potentially involved in hydrogen bonding with biological targets.

The precise three-dimensional conformation of Rocbrutinib is crucial for its binding affinity to Bruton's tyrosine kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Rocbrutinib undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution: Often utilized in modifying aromatic systems to introduce necessary functional groups.
  2. Hydrolysis Reactions: May occur during metabolic processing within the body, affecting the compound's bioavailability and efficacy.
  3. Enzymatic Interactions: Rocbrutinib binds to Bruton's tyrosine kinase through a covalent bond, which is crucial for its mechanism of action.

These reactions highlight both the synthetic pathways used to create Rocbrutinib and its interactions within biological systems .

Mechanism of Action

Process and Data

Rocbrutinib exerts its antineoplastic effects primarily through the inhibition of Bruton's tyrosine kinase. This mechanism involves:

  • Binding Affinity: Rocbrutinib binds covalently to a cysteine residue in the active site of Bruton's tyrosine kinase, effectively blocking its activity.
  • Disruption of Signaling Pathways: By inhibiting this kinase, Rocbrutinib disrupts downstream signaling pathways that promote B-cell proliferation and survival.

This action leads to reduced tumor growth and increased apoptosis in malignant B-cells, making it an effective treatment option for specific lymphomas .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rocbrutinib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which influences formulation strategies for administration.

Chemical Properties

  • Stability: Rocbrutinib is stable under normal storage conditions but may degrade under extreme pH levels or temperatures.
  • Melting Point: The compound has a defined melting point that aids in characterizing its purity.

These properties are essential for understanding how Rocbrutinib behaves both in laboratory settings and within biological systems .

Applications

Scientific Uses

Rocbrutinib is primarily used in clinical settings for treating hematologic malignancies such as:

  • Non-Hodgkin Lymphoma: Particularly effective in patients who have relapsed after prior therapies.
  • Chronic Lymphocytic Leukemia: Demonstrating significant efficacy in managing this type of cancer.

Ongoing research continues to explore additional indications and combination therapies involving Rocbrutinib, aiming to enhance treatment outcomes for patients with various malignancies .

Properties

CAS Number

2485861-07-0

Product Name

Rocbrutinib

IUPAC Name

N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide

Molecular Formula

C42H51N9O5

Molecular Weight

761.9 g/mol

InChI

InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1

InChI Key

OYJVFTNYBWVQHA-SANMLTNESA-N

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.